(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C21H19FN8O and its molecular weight is 418.436. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex heterocyclic compounds, including those containing elements like triazole, pyrimidine, and piperazine, involves multi-step chemical reactions. These compounds are characterized by their unique structural features, which contribute to their potential biological activities. Structural analyses, including crystal structure determination and density functional theory (DFT) studies, provide insights into the molecular configurations, electrostatic potentials, and intermolecular interactions of these compounds, which are critical for understanding their pharmacological profiles and optimizing their chemical properties for specific applications (Huang et al., 2021).
Anticonvulsant and Antagonist Activities
Compounds with similar structural motifs have been evaluated for their anticonvulsant activities, with some showing promising results in preclinical models. For instance, derivatives of triazine and piperazine have been synthesized and tested for their ability to block sodium channels, a mechanism associated with anticonvulsant effects. These studies have identified potent compounds with significant protective indices compared to standard anticonvulsant drugs, highlighting their potential for development into new therapeutic agents (Malik & Khan, 2014).
Antimicrobial and Antiproliferative Activities
The synthesis of triazole analogues of piperazine has led to the identification of compounds with significant antimicrobial activities against various human pathogenic bacteria. These findings indicate the potential of these compounds for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, novel heterocycles have been synthesized and evaluated for their antimicrobial and antiproliferative activities, with some showing promise in inhibiting the growth of cancer cell lines, suggesting their potential application in cancer therapy (Fahim, Tolan, Awad, & Ismael, 2021).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies play a crucial role in the drug development process, enabling the prediction of compound-receptor interactions and the exploration of the molecular mechanisms underlying their biological activities. These studies facilitate the rational design of compounds with enhanced efficacy and specificity for their targets (Shim et al., 2002).
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-9-18(24-11-16)21(31)29-7-5-28(6-8-29)19-10-20(26-13-25-19)30-14-23-12-27-30/h1-4,9-14,24H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLVNCXJRVSUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.